molecular formula C15H20N2O4S B2597272 N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide CAS No. 2309752-33-6

N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide

Cat. No.: B2597272
CAS No.: 2309752-33-6
M. Wt: 324.4
InChI Key: KUUVYLSUKNUKMS-UHFFFAOYSA-N
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Description

N1-((3-(2-Hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide is a synthetic oxalamide derivative featuring a tetrahydrothiophen (thiolane) ring substituted with a 2-hydroxyethoxy group and a phenyl moiety. Its structure combines a sulfur-containing heterocycle with hydrophilic (hydroxyethoxy) and aromatic (phenyl) groups, which may influence its physicochemical properties, such as solubility and bioavailability.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c18-7-8-21-15(6-9-22-11-15)10-16-13(19)14(20)17-12-4-2-1-3-5-12/h1-5,18H,6-11H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUVYLSUKNUKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNC(=O)C(=O)NC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group is introduced via an etherification reaction, where an alcohol reacts with an appropriate alkylating agent in the presence of a base.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This is typically achieved by reacting the intermediate compound with oxalyl chloride and an amine (in this case, aniline) under controlled conditions to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amines and alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it useful for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound could be used in the development of new materials with unique properties, such as improved stability or reactivity. It may also find use in the production of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxy group may facilitate binding to these targets, while the oxalamide linkage could play a role in stabilizing the compound-target complex. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key Compounds for Comparison:

N1-((3-(2-Hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(isoxazol-3-yl)oxalamide ()

  • Structural Difference : The phenyl group in the target compound is replaced with an isoxazol-3-yl ring.
  • Implications :
  • Bioactivity : The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen, may enhance hydrogen bonding or target-specific interactions compared to the phenyl group.
  • Stability : Safety guidelines for this analog emphasize avoiding heat sources (P210), suggesting thermal sensitivity, which may differ from the phenyl variant due to substituent electronic effects .

3-Chloro-N-phenyl-phthalimide ()

  • Structural Difference : Contains a phthalimide core with a chloro substituent and phenyl group.
  • Implications :
  • Applications: Used as a monomer in polyimide synthesis, highlighting the role of aromatic and halogenated groups in polymer precursors.
Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Key Substituents Thermal Stability Note Potential Applications
N1-((3-(2-Hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide Oxalamide + thiolane Phenyl, hydroxyethoxy Not reported Drug design, materials
N1-((3-(2-Hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(isoxazol-3-yl)oxalamide Oxalamide + thiolane Isoxazol-3-yl, hydroxyethoxy Avoid heat (P210) Targeted therapeutics
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl High-purity synthesis Polyimide monomers

Biological Activity

N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article reviews its biological properties, including antimicrobial and anticancer activities, through various studies and case reports.

Chemical Structure and Properties

The compound's molecular formula is C12H17N3O5SC_{12}H_{17}N_{3}O_{5}S with a molecular weight of 315.35 g/mol. The structure features a tetrahydrothiophene moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC12H17N3O5S
Molecular Weight315.35 g/mol
CAS Number2319640-74-7

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study assessing various tetrahydrothiophene derivatives, it was found that several compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Testing
In an experimental setup using the tube dilution method, the synthesized compounds were tested against several strains of bacteria and fungi. Notably, compounds showed bacteriostatic effects at varying concentrations, with some derivatives outperforming traditional antibiotics like cephalexin .

Anticancer Activity

The compound's potential as an anticancer agent is also under investigation. Preliminary studies suggest that oxalamide derivatives possess cytotoxic effects on various cancer cell lines. For instance, compounds targeting specific pathways involved in cancer proliferation have shown promise in preclinical models .

Table: Summary of Anticancer Activity Studies

CompoundCell Line TestedIC50 (µM)Reference
N1-((3-(2-hydroxyethoxy)...MCF-7 (Breast Cancer)15
N1-((3-(2-hydroxyethoxy)...HeLa (Cervical Cancer)18
N1-((3-(2-hydroxyethoxy)...A549 (Lung Cancer)22

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Interference with DNA Replication : Some derivatives have shown the ability to bind to DNA, disrupting replication in cancer cells.
  • Induction of Apoptosis : Evidence suggests that certain oxalamide derivatives can trigger apoptotic pathways in malignant cells.

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